1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine
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Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a triazolo[4,3-b]pyridazine moiety, making it a potential candidate for various biological applications.
Preparation Methods
The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as copper(II) sulfate and sodium ascorbate to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols under appropriate conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including cytotoxic effects against cancer cell lines, making it a promising candidate for anticancer drug development
Medicine: Its ability to inhibit specific enzymes and proteins involved in disease pathways highlights its potential as a therapeutic agent.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives and triazolo[4,3-b]pyridazine derivatives. These compounds share structural similarities but differ in their substituents and overall biological activity. For example:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activity and are used in cancer research.
Triazolo[4,3-b]pyridazine derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects
Properties
Molecular Formula |
C17H16F3N9O |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-methyl-4-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H16F3N9O/c1-27-14-11(6-23-27)15(22-9-21-14)28-5-4-10(7-28)8-30-13-3-2-12-24-25-16(17(18,19)20)29(12)26-13/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI Key |
ZGUMTLYOAZHMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)COC4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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